4-(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)aniline

Catalog No.
S14044991
CAS No.
M.F
C11H11N3O
M. Wt
201.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)aniline

Product Name

4-(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)aniline

IUPAC Name

4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

InChI

InChI=1S/C11H11N3O/c12-9-5-3-7(4-6-9)10-13-11(15-14-10)8-1-2-8/h3-6,8H,1-2,12H2

InChI Key

BBJTVRIZPWGGCP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=NO2)C3=CC=C(C=C3)N

4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline is a chemical compound characterized by the presence of a cyclopropyl group attached to a 1,2,4-oxadiazole ring, which is further linked to an aniline moiety. This structure imparts unique properties that make it of interest in various fields such as medicinal chemistry and materials science. The compound's molecular formula is C11H12N3OC_{11}H_{12}N_{3}O, and its molecular weight is approximately 201.22 g/mol .

  • Oxidation: The compound can be oxidized to yield various derivatives.
  • Reduction: Reduction reactions can modify either the oxadiazole ring or the aniline part of the molecule.
  • Substitution: The aniline group allows for electrophilic aromatic substitution reactions, introducing different functional groups onto the aromatic ring.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and electrophiles for substitution reactions.

The biological activities of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline and its derivatives have been explored in various studies. Compounds containing the 1,2,4-oxadiazole ring are known to exhibit antimicrobial and anticancer properties. Specifically, these compounds may act as selective inhibitors of human carbonic anhydrase isoforms, which are relevant in cancer therapy . The oxadiazole structure is recognized for its ability to interact with biological targets through hydrogen bonding and other non-covalent interactions.

The synthesis of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline typically involves a one-pot reaction technique. A common method includes:

  • Formation of the Oxadiazole Ring: This is achieved by reacting amidoximes with isatoic anhydrides in a sodium hydroxide-dimethyl sulfoxide medium at ambient temperature.
  • Cyclopropyl Group Introduction: Cyclopropyl groups can be introduced using cyclopropanation reactions involving diazomethane or cyclopropyl bromide.
  • Coupling with Aniline: The final step involves coupling the oxadiazole derivative with an aniline compound under suitable conditions .

4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline has several applications:

  • Medicinal Chemistry: As a potential therapeutic agent due to its biological activity.
  • Materials Science: Used in the development of fluorescent dyes and organic light-emitting diodes (OLEDs).
  • Chemical Research: Serves as a building block for synthesizing more complex molecules and studying reaction mechanisms .

Interaction studies of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline focus on its binding affinity to various biological targets. The presence of the oxadiazole ring enhances its ability to form hydrogen bonds with proteins or enzymes involved in critical biochemical pathways. These interactions may influence pathways related to carbonic anhydrase activity, which plays a vital role in maintaining pH balance and fluid homeostasis within biological systems .

Several compounds share structural similarities with 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline hydrochlorideCyclopropyl group and oxadiazole ringHydrochloride salt form enhances solubility
5-(3-Cyclopropyl-[1,2,4]oxadiazol-5-yl)-1H-pyridin-2-oneAttached to a pyridinone moietyDifferent heterocyclic component
1-(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)ethanamineEthanolamine instead of anilinePotentially different biological activities
4-(5-Propanoyl-1,2,4-oxadiazol-3-YL)anilinePropanoyl group instead of cyclopropylVariation in substituent impacts reactivity

Uniqueness

The uniqueness of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline lies in its specific combination of the cyclopropyl group with the 1,2,4-oxadiazole ring and an aniline moiety. This distinct structure not only influences its chemical reactivity but also enhances its potential biological activities compared to related compounds .

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

201.090211983 g/mol

Monoisotopic Mass

201.090211983 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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